molecular formula C16H20N4O2 B5683969 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide

2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide

Cat. No. B5683969
M. Wt: 300.36 g/mol
InChI Key: XUUXGMBMMDSNGE-UHFFFAOYSA-N
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Description

2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, also known as DMEMPE, is a pyrimidine derivative that has been widely studied for its potential use in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection against oxidative stress and inflammation in the brain, and the modulation of various pathways involved in cell growth and survival. It has also been shown to exhibit antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is its potential as a valuable tool for scientific research. Its ability to inhibit cancer cell growth and proliferation, as well as its neuroprotective properties, make it a promising candidate for further study. However, one of the limitations of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, including further investigation of its potential as an anticancer agent, as well as its neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide and to identify any potential side effects or limitations. Finally, the development of new synthesis methods for 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide may help to overcome some of the limitations associated with its use in scientific research.

Synthesis Methods

2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylpyrimidine with 2-bromo-N-(2-phenoxyethyl)acetamide in the presence of a base. Another method involves the reaction of 2-amino-4-methylpyrimidine with 2-chloro-N-(2-phenoxyethyl)acetamide in the presence of a base. Both methods result in the formation of 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide, which can be purified by recrystallization.

Scientific Research Applications

2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has been used in various scientific research applications, including the study of its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. 2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-14(11-18-16(19-12)20(2)3)15(21)17-9-10-22-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUXGMBMMDSNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NCCOC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-4-methyl-N-(2-phenoxyethyl)-5-pyrimidinecarboxamide

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